

Spectroscopic Data of Butan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butanimine*

Cat. No.: *B14748675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butan-1-amine (also known as n-butylamine), a primary aliphatic amine with the chemical formula C₄H₁₁N. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the identification, characterization, and quality control of small organic molecules.

Introduction

Butan-1-amine is a versatile chemical intermediate used in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Accurate and thorough spectroscopic analysis is crucial for confirming its identity, purity, and structural integrity. This guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following sections present the quantitative spectroscopic data for butan-1-amine in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of butan-1-amine exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-CH ₃ (H-4)	~0.9	Triplet (t)	~7.3	3H
-CH ₂ - (H-3)	~1.3	Sextet	~7.4	2H
-CH ₂ - (H-2)	~1.4	Quintet	~7.5	2H
-CH ₂ -N (H-1)	~2.6	Triplet (t)	~7.2	2H
-NH ₂	~1.1 (broad)	Singlet (s)	-	2H

Note: The chemical shift of the -NH₂ protons can be variable and is dependent on solvent, concentration, and temperature. The signal may also be broad due to quadrupole broadening and chemical exchange.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The ^{13}C NMR spectrum of butan-1-amine shows four distinct signals, one for each of the carbon atoms in the butyl chain.

Carbon Assignment	Chemical Shift (δ) ppm
C-4 (-CH ₃)	~13.9
C-3 (-CH ₂)	~20.3
C-2 (-CH ₂)	~36.5
C-1 (-CH ₂ -N)	~42.0

Infrared (IR) Spectroscopy

The IR spectrum of butan-1-amine displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. As a primary amine, it exhibits two distinct N-H stretching bands.[\[4\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3369	N-H asymmetric stretching	Medium
~3290	N-H symmetric stretching	Medium
~2957, 2931, 2872	C-H stretching (asymmetric and symmetric)	Strong
~1618	N-H bending (scissoring)	Medium
~1467	C-H bending (scissoring)	Medium
~1379	C-H bending (umbrella)	Weak
~1070	C-N stretching	Medium
~820	N-H wagging	Broad, Strong

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of butan-1-amine results in fragmentation of the molecule, providing a characteristic pattern of ions.

m/z	Relative Intensity	Assignment
73	Moderate	[M] ⁺ (Molecular Ion)
30	100% (Base Peak)	[CH ₂ NH ₂] ⁺
43	Moderate	[C ₃ H ₇] ⁺
28	Moderate	[C ₂ H ₄] ⁺
41	Moderate	[C ₃ H ₅] ⁺

The molecular ion peak at m/z 73 confirms the molecular weight of butan-1-amine.^{[5][6]} The base peak at m/z 30 results from the characteristic alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of the stable iminium cation [CH₂NH₂]⁺.^{[5][6]}

Experimental Protocols

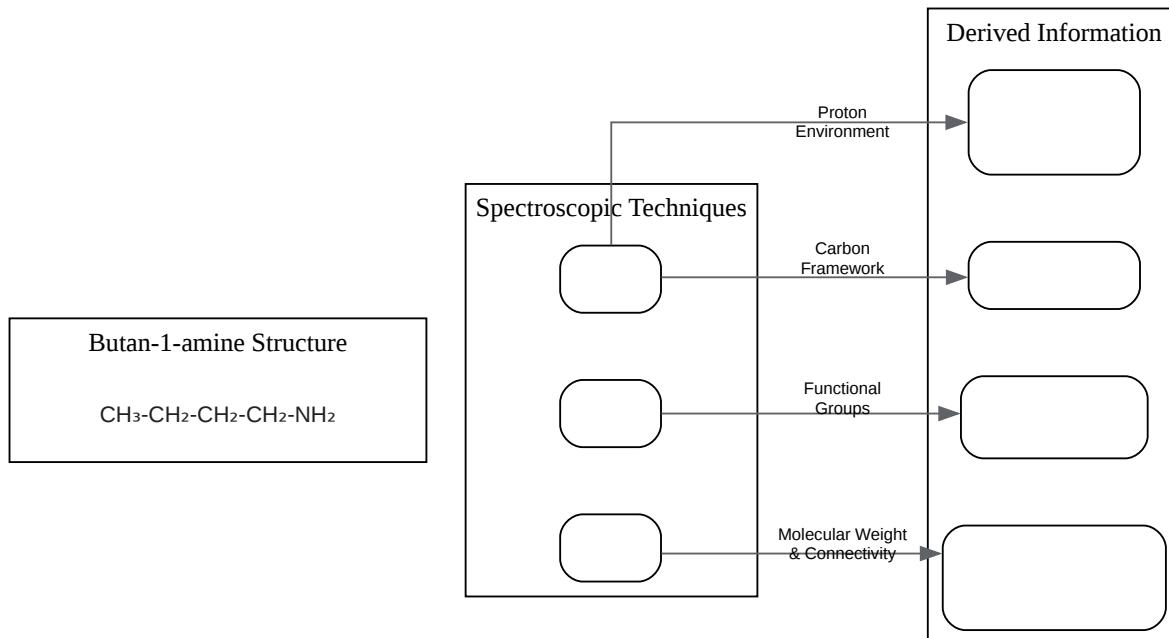
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

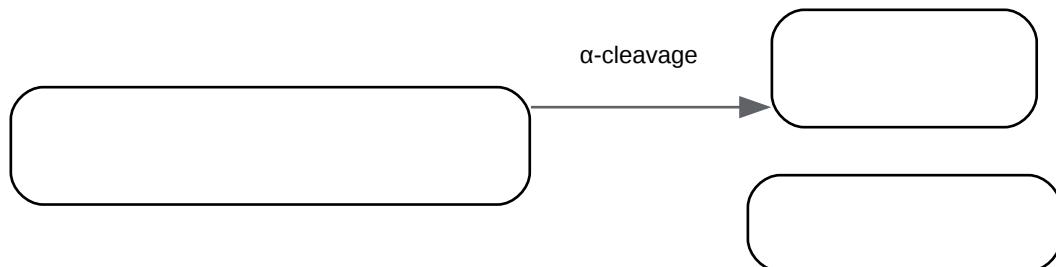
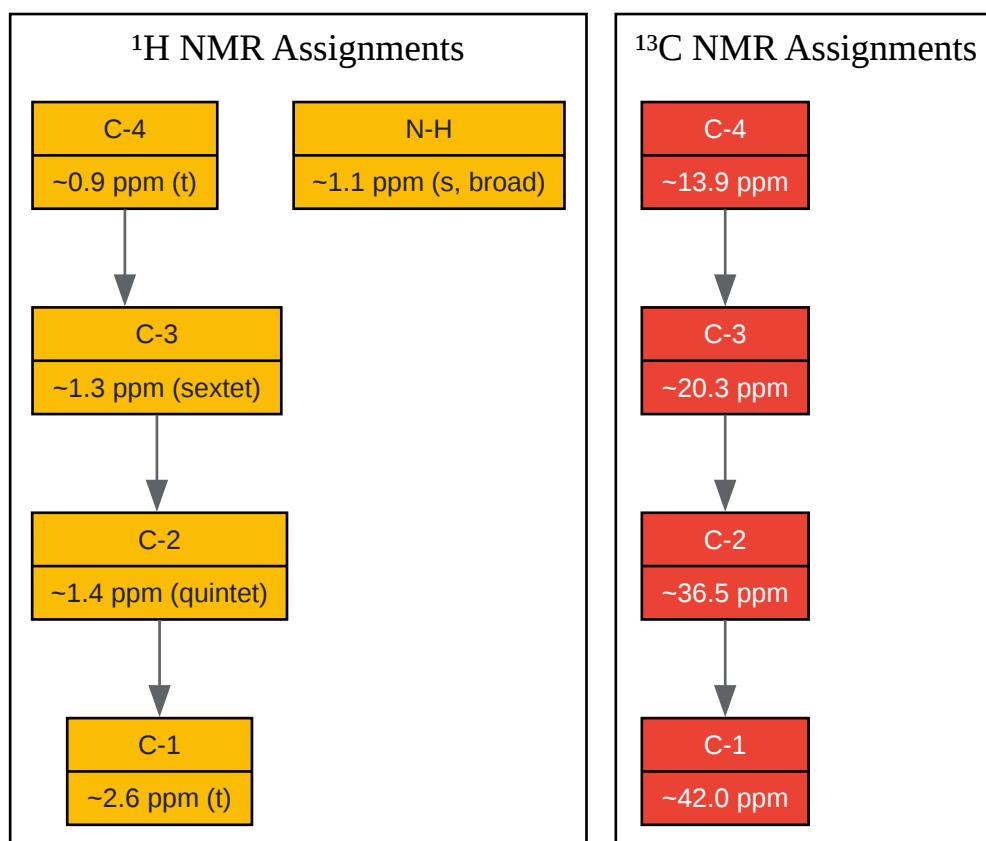
NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of butan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A wider spectral width (e.g., 0-220 ppm) is required.
 - A larger number of scans is typically necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: As butan-1-amine is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[\[7\]](#)


- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the prepared sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.



Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile butan-1-amine into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.^[8]
- Ionization: Bombard the gaseous sample molecules with electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.^{[8][9]}
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Information

The following diagrams illustrate the relationship between the spectroscopic data and the structure of butan-1-amine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- To cite this document: BenchChem. [Spectroscopic Data of Butan-1-amine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14748675#spectroscopic-data-for-butanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

